N-(6-aminopyridin-3-yl)-4-methoxybenzamide
Overview
Description
N-(6-aminopyridin-3-yl)-4-methoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with an amino group at the 6-position and a methoxybenzamide group at the 3-position. Its molecular formula is C₁₄H₁₃N₃O₂.
Mechanism of Action
Target of Action
The primary target of N-(6-aminopyridin-3-yl)-4-methoxybenzamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels .
Mode of Action
This compound interacts with its target, VEGFR2, by binding to it . This binding inhibits the receptor’s activity, leading to changes in the signaling pathways that are initiated by VEGFR2 .
Biochemical Pathways
The interaction of this compound with VEGFR2 affects various biochemical pathways. The most significant of these is the VEGF signaling pathway, which is involved in angiogenesis, the process of new blood vessel formation . By inhibiting VEGFR2, this compound disrupts this pathway, potentially leading to reduced angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . By binding to and inhibiting VEGFR2, the compound can potentially reduce the formation of new blood vessels . This could have significant implications in various pathological conditions where angiogenesis plays a key role, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminopyridin-3-yl)-4-methoxybenzamide typically involves the following steps:
Formation of 6-aminopyridin-3-ylamine: This can be achieved through the reduction of 6-nitropyridin-3-ylamine using reducing agents such as iron or hydrogen in the presence of a catalyst.
Coupling Reaction: The 6-aminopyridin-3-ylamine is then coupled with 4-methoxybenzoyl chloride using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-(6-aminopyridin-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of N-(6-nitropyridin-3-yl)-4-methoxybenzamide.
Reduction: Formation of N-(6-amino-3-nitropyridin-3-yl)-4-methoxybenzamide.
Substitution: Formation of N-(6-aminopyridin-3-yl)-4-hydroxybenzamide.
Scientific Research Applications
N-(6-aminopyridin-3-yl)-4-methoxybenzamide has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(6-aminopyridin-2-yl)acetamide
N-(6-aminopyridin-3-yl)acetamide
N-(6-aminopyridin-3-yl)acrylate
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Properties
IUPAC Name |
N-(6-aminopyridin-3-yl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-10-4-7-12(14)15-8-10/h2-8H,1H3,(H2,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVHIBAFSOHCLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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